4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfonyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups results in thiol-containing compounds.
Scientific Research Applications
4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds with active site residues, while the furan and piperidine rings provide structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl sulfonamide: Lacks the piperidine ring but shares the furan and sulfonamide moieties.
N,N-dimethylpiperidine-1-sulfonamide: Contains the piperidine and sulfonamide groups but lacks the furan ring.
Uniqueness
4-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a furan ring, a piperidine ring, and sulfonamide groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-((Furan-2-ylmethyl)sulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the existing literature on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H16N2O4S2 and a molecular weight of approximately 304.39 g/mol. The presence of both furan and piperidine moieties contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that related compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were reported as follows:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 0.5 |
This compound | E. coli | 1.0 |
HSGN-94 | S. aureus | 0.25 |
These results suggest that the compound could be effective against drug-resistant strains, an area of increasing concern in clinical settings .
Enzyme Inhibition
The sulfonamide group is known for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease . The following table summarizes the enzyme inhibition activity observed in synthesized derivatives:
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
This compound | AChE | 2.14 |
This compound | Urease | 0.63 |
The inhibition of AChE is particularly significant as it relates to potential therapeutic applications in treating neurodegenerative diseases .
Case Studies
A notable study investigated the effects of various sulfonamide derivatives on bacterial biofilm formation, which is crucial for understanding their potential in treating chronic infections. The results demonstrated that compounds similar to this compound effectively inhibited biofilm formation in MRSA strains, maintaining consistent MIC values over extended passages .
Another study focused on the pharmacological behavior of similar compounds, emphasizing their antibacterial action, enzyme inhibition, and potential applications in cancer chemotherapy and diabetes management . This broad spectrum of activity highlights the versatility of sulfonamides in medicinal chemistry.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-13(2)21(17,18)14-7-5-12(6-8-14)20(15,16)10-11-4-3-9-19-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVKEHINRZBOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.